Hydrocinchonidine sulfate
Description
Hydrocinchonidine sulfate is the sulfate salt of hydrocinchonidine, a hydrogenated derivative of cinchonidine, a naturally occurring alkaloid derived from Cinchona bark. Cinchonidine and its derivatives are structurally related to quinine and quinidine, with applications in medicinal chemistry, particularly as antimalarial and antiarrhythmic agents. This compound is characterized by its sulfate counterion, which enhances water solubility, a critical factor for bioavailability in therapeutic formulations .
Properties
CAS No. |
78848-93-8 |
|---|---|
Molecular Formula |
C19H26N2O5S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrogen sulfate |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3;(H2,1,2,3,4)/t13?,14?,18-,19+;/m1./s1 |
InChI Key |
JFIOPOZLTMPEKO-RSCAGPRVSA-N |
Isomeric SMILES |
CCC1C[NH+]2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CCC1C[NH+]2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocinchonidine sulfate can be synthesized through the optical resolution of hydrocinchotoxine, which is derived from the photo-oxygenation of an indole derivative. The process involves several steps, including the stereoselective conversion of 3-ethylpiperidin-4-one into the desired intermediate, followed by optical resolution to obtain hydrocinchonidine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree, followed by chemical modification to obtain the desired compound. The extraction process includes treating the bark with solvents to isolate the alkaloids, which are then purified and chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Hydrocinchonidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield different hydroxy derivatives .
Scientific Research Applications
Hydrocinchonidine sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of hydrocinchonidine sulfate involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s heme detoxification process, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antiarrhythmic properties are linked to its ability to modulate ion channels in cardiac cells, thereby preventing or eliminating cardiac arrhythmias .
Comparison with Similar Compounds
This section provides a comparative analysis of hydrocinchonidine sulfate with structurally and functionally related sulfated alkaloids and pharmaceutical compounds.
Structural and Functional Analogues
Key compounds for comparison include:
- Cinchonidine sulfate : The parent compound sulfate salt.
- Quinine sulfate : A widely used antimalarial agent.
- Quinidine sulfate : An antiarrhythmic and antimalarial agent.
- Chondroitin sulfate: A glycosaminoglycan with applications in joint health.
- Ceftolozane sulfate : A β-lactam antibiotic.
Table 1: Comparative Properties of this compound and Analogues
Pharmacological and Chemical Distinctions
Antimalarial Activity :
- This compound’s mechanism remains less studied compared to quinine and quinidine sulfates, which are well-documented for plasmodial heme detoxification inhibition .
- Quinine sulfate exhibits broader clinical use but carries risks of cinchonism (tinnitus, nausea), whereas hydrocinchonidine’s safety profile is under-researched.
Solubility and Bioavailability :
- Sulfate salts generally enhance aqueous solubility. For example, quinidine sulfate’s solubility (~1 g/100 mL) facilitates rapid absorption, a trait likely shared by this compound .
- Chondroitin sulfate’s high molecular weight reduces systemic absorption, limiting its use to joint health, unlike low-MW alkaloid sulfates .
- Ceftolozane sulfate’s β-lactam structure is mechanistically distinct, targeting bacterial cell walls rather than eukaryotic pathways .
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